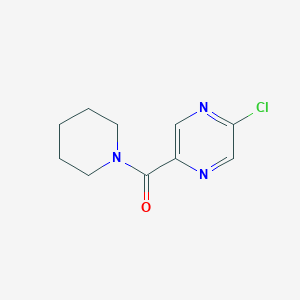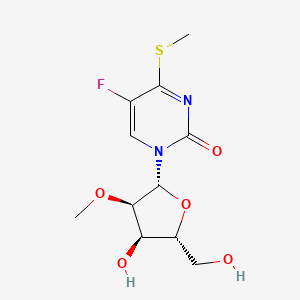
6-Bromo-8-méthoxy-1,2,3,4-tétrahydro-1,5-naphthyridine
Vue d'ensemble
Description
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H11BrN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the naphthyridine ring system.
Applications De Recherche Scientifique
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, making it a potential candidate for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It is known that naphthyridines, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities . They are often involved in interactions with various proteins and enzymes, which could potentially be the targets of this compound.
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, such as electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
Naphthyridines are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. For example, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression, affecting cellular metabolism and function. In cancer cells, 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has been observed to induce apoptosis, thereby inhibiting cell growth .
Molecular Mechanism
At the molecular level, 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways . For instance, the compound can intercalate into DNA, disrupting the replication process and leading to cell death in rapidly dividing cells . Additionally, it can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can lead to sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing tumor growth or inhibiting microbial infections . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with essential enzymes and proteins, leading to disrupted cellular function .
Metabolic Pathways
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall pharmacological effects . The interaction with cofactors, such as NADPH, is also crucial for the compound’s metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is an important factor in its activity. The compound can localize to specific compartments, such as the nucleus and mitochondria, where it can interact with DNA and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity .
Méthodes De Préparation
The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Heck reaction of aminopyridine derivatives with palladium catalysts can yield naphthyridine derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridine.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine can be compared with other similar compounds, such as:
1,5-Naphthyridine: A parent compound with similar structural features but lacking the bromine and methoxy substituents.
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine: Similar to the compound but without the methoxy group.
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine: Similar but without the bromine atom.
These comparisons highlight the unique structural features and potential biological activities of 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.
Propriétés
IUPAC Name |
6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-13-7-5-8(10)12-6-3-2-4-11-9(6)7/h5,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCPVTWTSWNMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1NCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


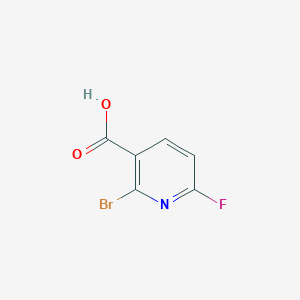
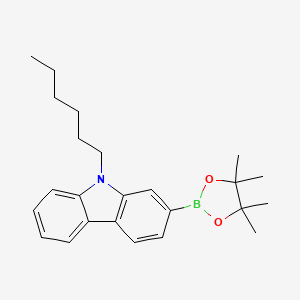
![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)
![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
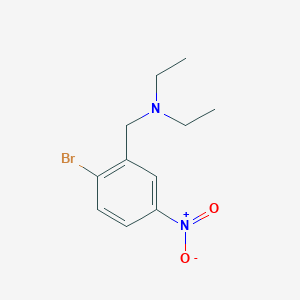
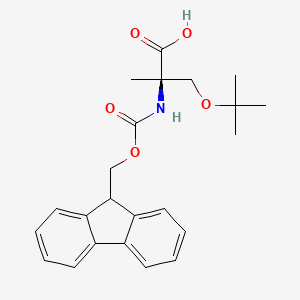
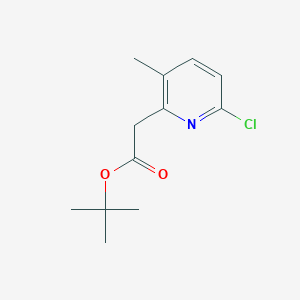
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)
